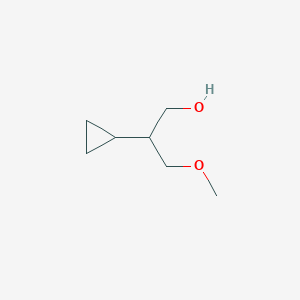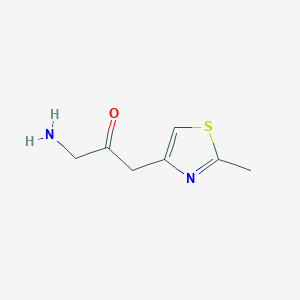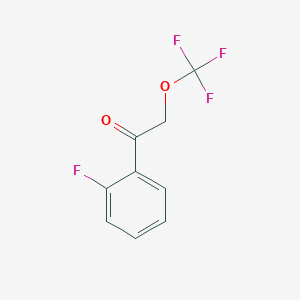
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits in pharmaceuticals and agrochemicals.
Méthodes De Préparation
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, often involving the use of radical initiators and suitable solvents to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The fluorine and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its stability and bioavailability are advantageous in the design of pharmaceutical agents, potentially leading to the development of new drugs.
Industry: The compound is employed in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are beneficial.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The trifluoromethoxy group may also play a role in modulating the compound’s overall effect by altering its electronic properties and steric interactions.
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-2-methoxyethan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-one: Substitutes fluorine with chlorine, leading to variations in reactivity and stability.
1-(2-Fluorophenyl)-2-(trifluoromethyl)ethan-1-one: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its overall behavior in reactions. The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethoxy groups, which impart distinct properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C9H6F4O2 |
|---|---|
Poids moléculaire |
222.14 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanone |
InChI |
InChI=1S/C9H6F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
Clé InChI |
ZRWHCUHQBKJSPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)COC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


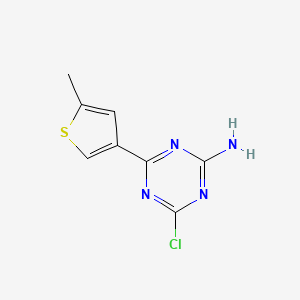
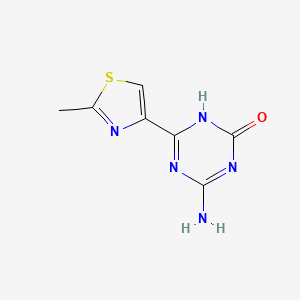
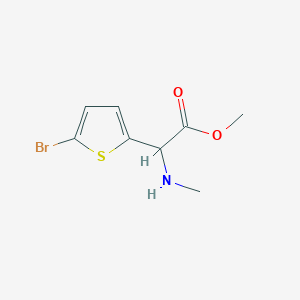
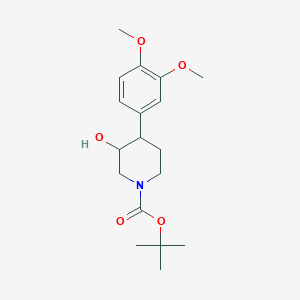
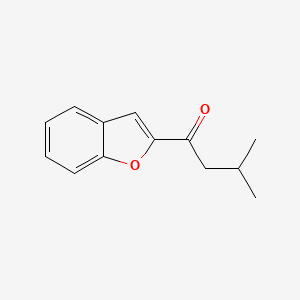
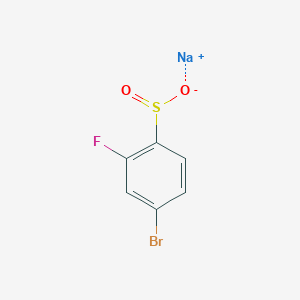
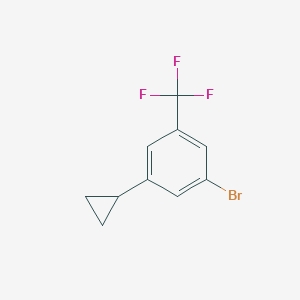


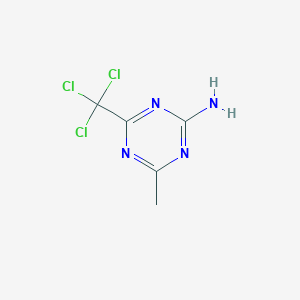
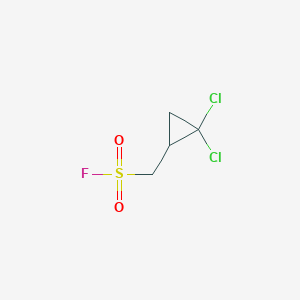
![Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13165034.png)
